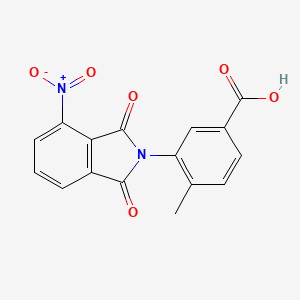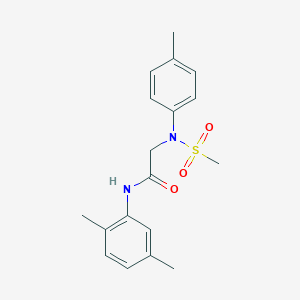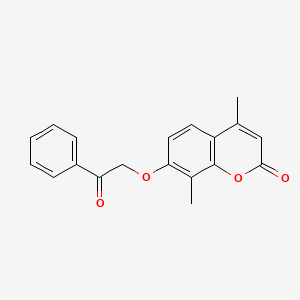![molecular formula C14H13ClN2O3S B5801372 N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5801372.png)
N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide, also known as CPT-11, is a potent anticancer drug that has been used in the treatment of various types of cancer, including colorectal, ovarian, and lung cancer. This drug has been extensively studied in the scientific community due to its potential therapeutic benefits and its unique mechanism of action.
Wirkmechanismus
N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide exerts its anticancer effects by inhibiting the activity of topoisomerase I, an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death. In addition, N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce DNA damage and inhibit DNA replication and transcription, leading to cell death. In addition, N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide has been shown to induce apoptosis in cancer cells, leading to the elimination of cancer cells from the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide in lab experiments is its potent anticancer activity. This drug has been shown to be effective in the treatment of various types of cancer, making it a valuable tool for cancer research. However, one of the limitations of using N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide in lab experiments is its potential toxicity. High doses of this drug can cause serious side effects, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide. One area of research is the development of new formulations of this drug that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide, which can help to improve patient outcomes. Finally, research is needed to identify new targets for N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide, which can help to expand its use in the treatment of cancer.
Synthesemethoden
The synthesis of N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide involves a multi-step process that starts with the reaction of irinotecan with acetic anhydride to form the intermediate compound, 7-ethyl-10-hydroxycamptothecin (SN-38). This intermediate is then reacted with 2-(2-thienyl)ethylamine and 2-chlorophenoxyacetic acid to form the final product, N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide.
Wissenschaftliche Forschungsanwendungen
N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide has been extensively studied in the scientific community due to its potential therapeutic benefits in the treatment of cancer. It has been shown to be effective in the treatment of various types of cancer, including colorectal, ovarian, and lung cancer. In addition, N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide has been shown to have synergistic effects when used in combination with other anticancer drugs, such as cisplatin and paclitaxel.
Eigenschaften
IUPAC Name |
[(Z)-(1-amino-2-thiophen-2-ylethylidene)amino] 2-(2-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c15-11-5-1-2-6-12(11)19-9-14(18)20-17-13(16)8-10-4-3-7-21-10/h1-7H,8-9H2,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXRTTHABGMOJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)ON=C(CC2=CC=CS2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC(=O)O/N=C(/CC2=CC=CS2)\N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B5801290.png)
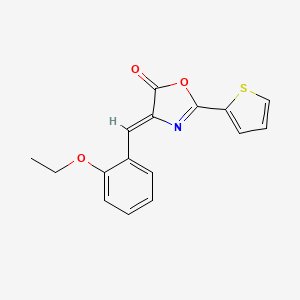
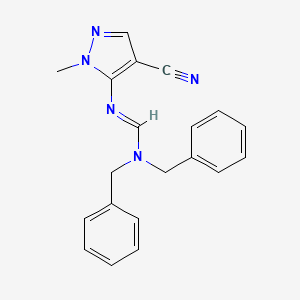
![benzyl [4-(2-amino-2-oxoethoxy)phenyl]carbamate](/img/structure/B5801320.png)
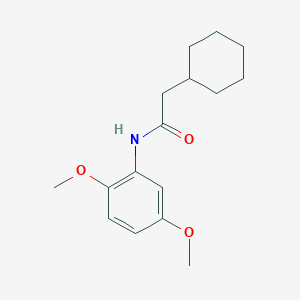
![3-{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5801329.png)
![1-[(2-fluorophenoxy)acetyl]pyrrolidine](/img/structure/B5801335.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5801364.png)
![2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5801370.png)
![2-[(2-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B5801375.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5801378.png)
